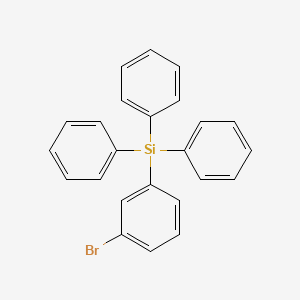

(3-Bromophenyl)triphenylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromophenyl)-triphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrSi/c25-20-11-10-18-24(19-20)26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYKIOBQNRWDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromophenyl)triphenylsilane: Properties, Synthesis, and Applications

Abstract

(3-Bromophenyl)triphenylsilane is a pivotal bifunctional organosilane compound that serves as a versatile building block in modern synthetic chemistry. Its unique structure, featuring a reactive bromophenyl group and a sterically demanding, electronically-influential triphenylsilyl moiety, makes it a valuable intermediate in the synthesis of complex organic molecules, functional materials for electronics, and novel pharmaceutical scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and a discussion of its applications for researchers in materials science and drug development.

Introduction and Overview

This compound, also known as 3-Bromotetraphenylsilane, is an aromatic compound characterized by a triphenylsilyl group and a bromine atom attached to a central benzene ring at the meta-position. This substitution pattern provides two distinct reactive sites: the carbon-bromine bond, which is amenable to a wide array of cross-coupling reactions, and the bulky triphenylsilyl group, which can influence the molecule's solubility, thermal stability, and solid-state morphology.

Its utility stems from this dual nature. The aryl bromide functionality is a classical handle for forming new carbon-carbon and carbon-heteroatom bonds, while the triphenylsilyl group is instrumental in designing materials with specific electronic and physical properties. Consequently, this compound is frequently employed in the development of organic light-emitting diodes (OLEDs) and as a complex intermediate in multi-step organic syntheses.[1][2]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 185626-73-7 | [3] |

| Molecular Formula | C₂₄H₁₉BrSi | [3] |

| Molecular Weight | 415.40 g/mol | [3] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 135.0 to 139.0 °C | [1] |

| Boiling Point | 469.9 ± 37.0 °C (Predicted) | [1] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [1] |

| Purity | ≥97% or ≥98.0% (GC), depending on supplier | [3] |

| Storage | Sealed in a dry place at room temperature | [1] |

| Synonyms | 3-Bromotetraphenylsilane | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is reliably achieved through a lithium-halogen exchange reaction followed by nucleophilic substitution. This method offers high yields and is scalable for laboratory purposes.

Experimental Protocol: Synthesis from 1,3-Dibromobenzene

This protocol is adapted from established procedures and provides a robust method for obtaining the target compound with high purity.[1]

Step 1: Lithiation of 1,3-Dibromobenzene

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-Dibromobenzene (20 g, 84.77 mmol).

-

Add 500 mL of anhydrous tetrahydrofuran (THF) and stir to dissolve.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (n-BuLi, 2.5 M solution in hexanes, 33.9 mL, 84.77 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

Step 2: Silylation

-

In a separate dry flask, dissolve Chlorotriphenylsilane (29.9 g, 101.7 mmol) in 100 mL of anhydrous THF.

-

Add the Chlorotriphenylsilane solution to the reaction mixture from Step 1 at -78 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and stir for 12 hours.

Step 3: Work-up and Purification

-

Quench the reaction by carefully adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with distilled water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from a 1:10 mixture of dichloromethane (MC) and methanol (MeOH) to yield this compound as a crystalline solid (Typical yield: ~18 g, 95%).[1]

Causality and Mechanistic Discussion

The choice of n-BuLi at low temperatures is critical. n-BuLi is a potent organolithium reagent that selectively performs a lithium-halogen exchange with one of the bromine atoms on the 1,3-dibromobenzene ring. The extremely low temperature (-78 °C) prevents side reactions, such as deprotonation of the aromatic ring or reaction at the second bromine atom. This step generates a highly nucleophilic aryllithium intermediate. This intermediate then acts as a potent nucleophile, attacking the electrophilic silicon center of chlorotriphenylsilane and displacing the chloride leaving group in a standard nucleophilic substitution reaction to form the stable C-Si bond.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound is primarily dictated by the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reacts with aryl or vinyl boronic acids (or their esters) to form new C-C bonds, yielding complex biaryl structures. This is a go-to reaction for building the core of many organic electronic materials and pharmaceutical candidates.[4][5][6]

-

Sonogashira Coupling: Couples with terminal alkynes to produce arylalkynes. This reaction is invaluable for creating rigid, linear molecular scaffolds used in materials science and the synthesis of natural products.[7][8][9]

-

Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines, a critical transformation in the synthesis of many pharmaceuticals that contain arylamine motifs.

-

Heck Coupling: Reacts with alkenes to form substituted alkenes.

The triphenylsilyl group, while generally unreactive under these conditions, exerts significant steric hindrance. This can influence regioselectivity in subsequent reactions and impacts the final conformation and packing of the molecule in the solid state, a key consideration in materials science.

Caption: Synthetic utility via cross-coupling reactions.

Spectroscopic Characterization

While specific spectral data can vary slightly based on the solvent and instrument used, the following are the expected characteristic signatures for this compound, crucial for its identification and quality control.

-

¹H NMR: The spectrum will be dominated by signals in the aromatic region (approx. 7.2-7.8 ppm). Due to the complex coupling patterns of the four phenyl rings, this region will appear as a series of overlapping multiplets. The protons on the brominated ring will have distinct chemical shifts and coupling patterns compared to the three equivalent phenyl rings of the silyl group.

-

¹³C NMR: Multiple signals will be observed in the aromatic region (~120-140 ppm). Key signals include the carbon directly bonded to the silicon atom and the carbon bonded to the bromine atom, which will be shifted downfield. The three phenyl groups on the silicon atom will show four distinct signals (ipso, ortho, meta, para).

-

IR Spectroscopy:

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[10]

-

Aromatic C=C Stretch: A series of sharp absorptions will be present in the 1400-1600 cm⁻¹ region.[10]

-

Si-Phenyl (Si-Ph) Stretch: A characteristic strong band is often observed around 1100-1120 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 515-690 cm⁻¹.[10][11]

-

-

Mass Spectrometry (MS): The mass spectrum will show a distinctive molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, two peaks of nearly equal intensity will be observed for the molecular ion (M⁺) and the M+2 peak, separated by 2 m/z units.[12][13][14][15] This 1:1 isotopic pattern is a definitive signature for the presence of a single bromine atom in the molecule.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound in several high-technology fields.

-

Organic Electronics (OLEDs): This compound is used as a key intermediate or building block for materials in Organic Light-Emitting Diodes (OLEDs).[1] The triphenylsilyl group can enhance the thermal and morphological stability of organic semiconductor materials, while the bromophenyl moiety allows for the extension of conjugation through cross-coupling, enabling the fine-tuning of the material's electronic properties, such as its emission color and charge transport capabilities.[2][16]

-

Drug Discovery and Development: In medicinal chemistry, the introduction of a bulky triphenylsilyl group can significantly alter the pharmacokinetic properties of a drug candidate, influencing its solubility, metabolic stability, and lipophilicity. This compound serves as a versatile scaffold, allowing for the systematic exploration of chemical space. The C-Br bond can be used to attach the silylated phenyl core to other parts of a molecule, creating novel and complex structures for biological screening.

Safety and Handling

While a specific, detailed safety data sheet (SDS) should always be consulted, general laboratory best practices should be followed when handling this compound.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] The compound is stable under recommended storage conditions.

References

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Available from: [Link]

-

PubMed Central. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Available from: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available from: [Link]

-

College of St. Benedict & St. John's University. ms isotopes: Br and Cl. Available from: [Link]

-

The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. Available from: [Link]

-

Michigan State University. Infrared Spectrometry. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-(3-Bromophenyl)triphenylene in Next-Generation OLED Technology. Available from: [Link]

-

Gelest. Cross-Coupling of Alkynylsilanes. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information (ESI). Available from: [Link]

-

YouTube. Sonogashira Coupling- Reaction and application in Research Lab. Available from: [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

-

ResearchGate. Optimizations of the Suzuki coupling of 3-bromopyridine with potassium.... Available from: [Link]

-

YouTube. IR Spectroscopy - Basic Introduction. Available from: [Link]

-

MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]

Sources

- 1. This compound CAS#: 185626-73-7 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. ms isotopes: Br and Cl [employees.csbsju.edu]

- 16. ossila.com [ossila.com]

(3-Bromophenyl)triphenylsilane: A Versatile Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenyl)triphenylsilane, bearing the CAS number 185626-73-7, is a synthetically versatile organosilane compound that has garnered significant interest in both materials science and medicinal chemistry.[1] Its unique trifunctional nature, featuring a reactive bromine atom, a sterically demanding and electronically influential triphenylsilyl group, and a phenyl ring amenable to further functionalization, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its potential as a key building block in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 185626-73-7 | [2] |

| Molecular Formula | C₂₄H₁₉BrSi | [2] |

| Molecular Weight | 415.40 g/mol | |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 135.0 to 139.0 °C | [2] |

| Boiling Point | 469.9 ± 37.0 °C (Predicted) | [2] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of 1,3-dibromobenzene with n-butyllithium followed by quenching with chlorotriphenylsilane.[2] This method provides a high yield of the desired product.

Detailed Synthesis Protocol

Reaction Scheme:

A schematic of the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried round-bottom flask is charged with 1,3-dibromobenzene (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.0 equivalent) is added dropwise while maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour to ensure the formation of the lithiated intermediate.[2]

-

Silylation: A solution of chlorotriphenylsilane (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture at -78 °C.

-

Workup: The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a white to light yellow solid.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom serves as a handle for cross-coupling reactions, while the triphenylsilyl group influences the electronic properties and steric environment of the phenyl ring.

Directing Effects in Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution on the phenyl ring of this compound is governed by the combined directing effects of the bromo and triphenylsilyl substituents.

-

Bromo Group: The bromine atom is a weakly deactivating, ortho, para-director.[3][4] This is due to the interplay of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M).[5][6]

-

Triphenylsilyl Group: The triphenylsilyl group is generally considered to be a meta-director in electrophilic aromatic substitution. This is attributed to the electron-withdrawing nature of the silicon atom.[7]

The synergistic and sometimes competing directing effects of these two groups must be considered when planning further functionalization of the aromatic ring. In general, the more activating (or less deactivating) group will dictate the position of substitution.[8]

Directing effects on electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The bromine atom on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[9][10][11]

Generalized Suzuki-Miyaura Coupling Protocol:

Generalized Suzuki-Miyaura coupling workflow.

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent), an aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

This methodology allows for the introduction of a wide variety of substituents at the 3-position of the phenyl ring, providing access to a diverse library of compounds for biological screening.

Grignard Reagent Formation and Subsequent Reactions

The carbon-bromine bond in this compound can be converted to a Grignard reagent, which is a potent nucleophile for the formation of new carbon-carbon bonds.[12][13]

Grignard Reagent Formation and Reaction Protocol:

Sources

- 1. This compound | 185626-73-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Illustrated Glossary of Organic Chemistry - Ortho/para director [chem.ucla.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]

Molecular weight and formula of (3-Bromophenyl)triphenylsilane

An In-Depth Technical Guide to (3-Bromophenyl)triphenylsilane: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of this compound, a key intermediate in materials science and organic synthesis. Tailored for researchers, chemists, and professionals in drug development and electronics, this document delves into the compound's fundamental properties, a field-proven synthesis protocol with mechanistic insights, and its strategic applications as a versatile building block.

Core Molecular & Physical Properties

This compound, also known as 3-Bromotetraphenylsilane, is a tetra-substituted organosilane compound. Its structure features a central silicon atom bonded to three phenyl rings and one 3-bromophenyl ring. This specific arrangement imparts a unique combination of steric bulk, electronic properties, and a reactive handle (the bromine atom) for further chemical modification.

The triphenylsilyl group is sterically demanding and chemically robust, often used to confer specific physical properties such as solubility and thermal stability to a molecule. The bromo-substituent on the fourth phenyl ring is a key functional group, enabling a wide range of palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 185626-73-7 | [1][2][3][4][5] |

| Molecular Formula | C₂₄H₁₉BrSi | [1][2] |

| Molecular Weight | 415.40 g/mol | [1][6][7] |

| Appearance | White to light yellow powder or crystal | [2][3] |

| Purity | Typically >98.0% (by GC) | [2][3] |

| Melting Point | 135.0 to 139.0 °C | [3][8] |

| Boiling Point | 469.9 ± 37.0 °C (Predicted) | [8] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [8] |

| Synonyms | 3-Bromotetraphenylsilane | [1][3] |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves a lithium-halogen exchange followed by nucleophilic substitution at a silicon center. This method provides high yields and is a staple of organometallic chemistry.

Experimental Protocol

-

Step 1: Aryllithium Formation: Dissolve 1,3-dibromobenzene (1.0 eq, e.g., 84.77 mmol) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Step 2: Lithium-Halogen Exchange: Slowly add n-butyllithium (n-BuLi, 1.0 eq, e.g., 84.77 mmol of a 2.5M solution) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

-

Step 3: Nucleophilic Attack: In a separate flask, dissolve chlorotriphenylsilane (1.1 eq) in anhydrous THF. Add this solution to the aryllithium reaction mixture.

-

Step 4: Reaction Completion: Allow the resulting mixture to slowly warm to room temperature and stir for 12 hours.

-

Step 5: Workup and Purification: Quench the reaction with water. Perform an extraction with ethyl acetate (EA). Wash the organic layer with distilled water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Step 6: Final Purification: Purify the crude product by recrystallization (e.g., from a mixture of methylene chloride and methanol) to yield this compound as a solid (typical yield: ~95%).

Causality and Experimental Choices

-

Low Temperature (-78 °C): The lithium-halogen exchange is highly exothermic and rapid. Performing the reaction at -78 °C is critical to control the reaction rate, prevent side reactions such as the formation of benzyne intermediates, and avoid the reaction of n-BuLi with the THF solvent. It ensures the selective formation of the desired 3-bromophenyllithium intermediate.

-

Anhydrous Conditions: Organolithium reagents like n-BuLi and the 3-bromophenyllithium intermediate are extremely strong bases and nucleophiles. They react violently with protic sources, especially water. Therefore, anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are mandatory to prevent quenching of the reagents and ensure a high yield.

-

Nucleophilic Substitution on Silicon: The aryllithium species is a potent carbon-based nucleophile. It readily attacks the electrophilic silicon atom of chlorotriphenylsilane, displacing the chloride leaving group in a classic nucleophilic substitution reaction to form the stable Si-C bond.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its utility stems from the ability to selectively functionalize the C-Br bond while the bulky, stable triphenylsilyl group imparts desirable properties.

Organic Electronics and Materials Science

This compound is a crucial building block for materials used in organic light-emitting diodes (OLEDs).[8][9] It serves as a precursor for synthesizing advanced phosphorescent emitters and host materials that are central to the performance of modern displays. The triphenylsilyl moiety can enhance thermal stability and influence the electronic energy levels of the final material, which is critical for efficient and long-lasting OLED devices.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide functional group makes the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, particularly in pharmaceutical and materials chemistry, for the construction of complex C-C bonds.

-

Suzuki-Miyaura Coupling: The C-Br bond can be coupled with a wide range of aryl or vinyl boronic acids or esters to form biaryl or stilbene structures.[10][11][12] This is one of the most versatile methods for creating new C-C bonds.

-

Hiyama Coupling: The molecule can participate in Hiyama cross-coupling, which involves the reaction of organosilanes with organic halides.[13] Although this molecule contains both a halide and a silane, the C-Br bond is the reactive site for standard palladium-catalyzed couplings with other organometallic reagents.

-

Sonogashira Coupling: The aryl bromide can be coupled with terminal alkynes to synthesize arylalkynes, which are important structures in medicinal chemistry and materials science.[14]

Caption: Use in a generic Pd-catalyzed cross-coupling reaction.

Characterization and Spectroscopic Data

While a publicly available, peer-reviewed full dataset for this specific molecule is not readily found, characterization relies on standard analytical techniques. Based on its structure and data from analogous compounds like (4-Bromophenyl)dimethyl(phenyl)silane, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.20-7.80 ppm). The protons of the three unsubstituted phenyl rings attached to silicon would likely appear as a large multiplet integrating to 15 hydrogens. The four protons of the 3-bromophenyl ring would appear as distinct multiplets in the same region.

-

¹³C NMR: The spectrum would display multiple signals in the aromatic region (approx. 125-140 ppm). The carbon directly attached to the bromine atom would be shifted, and the carbon attached to the silicon atom (ipso-carbon) would also have a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio). The exact mass would correspond to the calculated value for C₂₄H₁₉BrSi.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[4][8] The compound is generally stable under normal laboratory conditions.

-

Safety: While specific toxicity data is not available, related compounds may cause skin and eye irritation. Standard GHS hazard statements for similar chemicals include warnings for skin and eye irritation (H315, H319).[4]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. chemistry.msu.edu [chemistry.msu.edu]

- 5. fishersci.com [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. Triphenylsilane | 789-25-3 [chemicalbook.com]

- 8. This compound CAS#: 185626-73-7 [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

An In-depth Technical Guide to (3-Bromophenyl)triphenylsilane

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

(3-Bromophenyl)triphenylsilane is a tetra-substituted organosilane compound featuring a central silicon atom bonded to three phenyl groups and one 3-bromophenyl group. Its unique structure makes it a valuable building block and intermediate in various fields of chemical synthesis, including pharmaceuticals, organic electronics, and materials science.[1][2][3] The presence of a bromine atom on one of the phenyl rings provides a reactive site for cross-coupling reactions, while the triphenylsilyl moiety imparts specific steric and electronic properties. This guide provides a comprehensive overview of the nomenclature, structure, synthesis, characterization, and handling of this compound, serving as a critical resource for professionals in the chemical sciences.

Nomenclature and Molecular Structure

Systematic Nomenclature

The naming of organosilane compounds follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the nomenclature is derived by treating the silane (SiH₄) as the parent hydride.

The name clearly indicates a central silicon atom (silane) attached to three unsubstituted phenyl groups (triphenyl) and one phenyl group substituted with a bromine atom at the third position (3-Bromo).

Molecular Structure and Conformation

The core of the molecule consists of a central silicon atom with a tetrahedral geometry. Silicon is bonded to four distinct aryl groups. The triphenylsilyl group, (C₆H₅)₃Si-, is a bulky substituent that influences the molecule's overall shape and reactivity. The C-Si-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°, with slight distortions due to the steric hindrance imposed by the bulky phenyl rings. The four C-Si bonds allow for rotational freedom, leading to a propeller-like conformation of the phenyl groups in the solid state and in solution.

Figure 2: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar aryltriphenylsilanes. [5] Materials:

-

1,3-Dibromobenzene (84.77 mmol, 20 g)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (84.77 mmol, 33.9 mL)

-

Chlorotriphenylsilane (29.9 g)

-

Anhydrous Tetrahydrofuran (THF), 600 mL

-

Ethyl Acetate (EA)

-

Magnesium Sulfate (MgSO₄)

-

Distilled Water

-

Saturated NaCl solution (brine)

-

Methylene Chloride (MC) / Methanol (MeOH) for recrystallization

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dibromobenzene (20 g, 84.77 mmol) in 500 mL of anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (33.9 mL of a 2.5 M solution, 84.77 mmol) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the organolithium intermediate. [5]4. Quenching: In a separate flask, dissolve chlorotriphenylsilane (29.9 g) in 100 mL of anhydrous THF. Add this solution to the reaction mixture at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. [5]6. Workup: Quench the reaction by carefully adding distilled water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with distilled water and then with a saturated aqueous NaCl solution.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a methylene chloride-methanol mixture (e.g., 1:10 ratio) to yield this compound as a solid. [5]

Applications and Reactivity

The utility of this compound stems from its bifunctional nature. The triphenylsilyl group can act as a sterically demanding blocking group or an electronic modifier, while the bromophenyl group is a versatile handle for further chemical transformations.

-

Cross-Coupling Reactions: The aryl bromide functionality is a prime substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, making it a key intermediate in the synthesis of complex organic molecules.

-

Materials Science: As a building block, it is used in the synthesis of small molecule semiconductors and covalent organic frameworks (COFs). [1][2]* Organic Electronics: The compound serves as a precursor for organic electroluminescent materials, which are essential components in the manufacturing of Organic Light Emitting Diode (OLED) displays. [3]Its structure is ideal for creating advanced phosphorescent emitters and host materials. [3]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the search results, general precautions for handling organosilanes and aryl bromides should be strictly followed. Data for related compounds like triphenylsilane suggests it may cause skin, eye, and respiratory irritation. [6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. [6]Avoid contact with skin and eyes. [6]Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [2]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical compound with significant potential as an intermediate in synthetic chemistry and materials science. Its synthesis is straightforward, relying on classic organometallic chemistry. The presence of both a bulky triphenylsilyl group and a reactive aryl bromide site provides chemists with a versatile tool for constructing complex molecular architectures for a range of applications, from advanced electronic materials to pharmaceutical targets. Proper characterization and adherence to safety protocols are essential when working with this compound.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 185626-73-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. (3-ブロモフェニル)トリフェニルシラン | this compound | 185626-73-7 | 東京化成工業株式会社 [tcichemicals.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of (3-Bromophenyl)triphenylsilane

Executive Summary

(3-Bromophenyl)triphenylsilane is a tetra-substituted organosilane compound featuring a bulky, nonpolar triphenylsilyl group and a moderately polar bromophenyl moiety. This guide provides a comprehensive technical overview of its solubility and stability, critical parameters for its application in organic synthesis, materials science, and pharmaceutical development. Understanding these properties is paramount for designing robust experimental protocols, ensuring consistent reaction outcomes, predicting shelf-life, and developing stable formulations. This document synthesizes theoretical principles with actionable, field-proven methodologies for characterization.

Physicochemical Properties & Structural Rationale

The behavior of this compound is dictated by its unique molecular structure. The four phenyl rings create a sterically hindered and highly lipophilic molecule.

-

Lipophilicity: The triphenylsilyl group (-Si(C₆H₅)₃) is exceptionally nonpolar and dominates the molecule's character, predicting poor solubility in aqueous media and good solubility in nonpolar organic solvents.

-

Polarity: The C-Br bond on one phenyl ring introduces a moderate dipole moment, which may slightly enhance solubility in polar aprotic solvents compared to its unsubstituted analog, tetraphenylsilane.

-

Silicon-Carbon Bonds: The Si-C bonds are strong and generally stable. However, the triphenylsilyl group is known to be significantly more stable towards acidic hydrolysis than simpler alkylsilyl groups like trimethylsilyl (TMS)[1][2].

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₉BrSi | [3][4] |

| Molecular Weight | 415.40 g/mol | [3][4] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 135.0 to 139.0 °C | [6] |

| Predicted LogP | 3.8265 | [4] |

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both reaction chemistry and formulation. Based on its lipophilic nature, this compound is expected to be soluble in most organic solvents[1].

Theoretical Solubility Assessment

The molecule's high lipophilicity and lack of hydrogen bond donors or acceptors suggest the following solubility hierarchy:

-

High Solubility: Aromatic hydrocarbons (Toluene, Xylene), chlorinated solvents (Dichloromethane, Chloroform), and ethers (THF, Diethyl ether).

-

Moderate Solubility: Polar aprotic solvents (Acetone, Ethyl Acetate). The C-Br dipole may allow for some interaction.

-

Low to Insoluble: Polar protic solvents (Methanol, Ethanol) and nonpolar aliphatic hydrocarbons (Hexane, Heptane).

-

Practically Insoluble: Aqueous solutions (Water, Buffers).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility[7]. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Objective: To quantify the solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Methodology:

-

Preparation: Add an excess amount of solid this compound to several vials, ensuring undissolved solid is clearly visible.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected test solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM)[8]. Allow the system to equilibrate for a minimum of 24 to 48 hours to ensure saturation is reached[8][9].

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the samples at high speed or filter the supernatant through a 0.22 µm PTFE syringe filter[9][10]. This step is critical to avoid artificially high results[8].

-

Quantification:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be run in triplicate for statistical validity[11].

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile

Stability testing is essential to understand a compound's degradation pathways and to define proper storage and handling conditions. For drug development, forced degradation (stress testing) studies are mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods[12][13].

Chemical Stability Considerations

-

Hydrolytic Stability: The triphenylsilyl group is known to be highly resistant to acidic hydrolysis, approximately 400 times more stable than a TMS group[1][2]. While the Si-C bond is strong, extreme pH conditions (strong acid or base) coupled with elevated temperatures could potentially lead to slow cleavage.

-

Oxidative Stability: The molecule lacks easily oxidizable functional groups. It is expected to be stable to common oxidizing agents under ambient conditions.

-

Photostability: Aromatic bromine compounds can be susceptible to photolytic cleavage of the C-Br bond upon exposure to UV light. The extensive conjugation of the phenyl rings means the molecule will absorb UV radiation, making photostability a key parameter to investigate.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and primary degradation pathways for this compound under various stress conditions, as outlined in ICH guideline Q1A(R2)[14][15]. The goal is to achieve 5-20% degradation of the parent compound[14].

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or THF).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside.

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60 °C for 48 hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60 °C for 48 hours.

-

Oxidation: Add 3% H₂O₂. Store at room temperature for 48 hours.

-

Thermal Stress: Store the solution at 80 °C for 72 hours. Also, test the solid powder under the same conditions.

-

Photolytic Stress: Expose the solution (in a quartz cuvette) and solid powder to a calibrated light source. Per ICH Q1B guidelines, the exposure should be no less than 1.2 million lux hours of visible light and 200 watt hours/m² of UVA light[16][17][18].

-

-

Sample Quenching: After the exposure period, neutralize the acidic and basic samples. Dilute all samples to the same concentration.

-

Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method with a photodiode array (PDA) detector. The method must be able to resolve the parent peak from all generated degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation in each condition.

-

Assess peak purity of the parent compound.

-

Identify and quantify major degradation products (as a percentage of the total area). Mass spectrometry (LC-MS) can be coupled to elucidate the structure of unknown degradants.

-

Diagram: Forced Degradation Study Logic

Caption: Logical flow of a forced degradation study.

Handling and Storage Recommendations

Based on the physicochemical properties and expected stability profile, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light[4][6]. Room temperature storage is generally acceptable[6].

-

Handling: Due to its nature as a fine powder, handle in a well-ventilated area or fume hood to avoid inhalation. Use standard personal protective equipment (gloves, safety glasses).

-

Incompatibilities: Avoid strong oxidizing agents. While generally stable, prolonged contact with strong acids or bases at elevated temperatures should be avoided.

Conclusion

This compound is a highly lipophilic and thermally stable molecule with excellent resistance to hydrolysis under typical conditions. Its primary liability is potential photolytic degradation, making protection from light a critical handling parameter. Its solubility is high in chlorinated and aromatic solvents but poor in aqueous media. The protocols and principles outlined in this guide provide a robust framework for researchers to accurately characterize its properties, ensuring its effective and reliable use in a scientific setting.

References

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency (EMA). Retrieved from [Link]

-

Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). Retrieved from [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). atlas-mts.com. Retrieved from [Link]

-

How do you perform the shake flask method to determine solubility? (2017, April 27). Quora. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

-

Forced Degradation Testing in Pharma. (2025, August 14). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Forced Degradation Testing. (n.d.). SGS Malaysia. Retrieved from [Link]

-

Triphenylsilane. (n.d.). MSU Chemistry. Retrieved from [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc. Retrieved from [Link]

-

Triphenylsilane, 97%. (n.d.). SLS - Lab Supplies. Retrieved from [Link]

Sources

- 1. Triphenylsilane | 789-25-3 [chemicalbook.com]

- 2. chemistry.msu.edu [chemistry.msu.edu]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 6. This compound CAS#: 185626-73-7 [m.chemicalbook.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Testing | SGS Malaysia [sgs.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. resolvemass.ca [resolvemass.ca]

- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

Substituted Triphenylsilanes: A Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary: Substituted triphenylsilane compounds represent a versatile and powerful class of organosilicon molecules. The ability to introduce a wide array of functional groups onto the phenyl rings or directly at the silicon center allows for the fine-tuning of their steric and electronic properties. This guide provides an in-depth review of the core aspects of substituted triphenylsilane chemistry, including their synthesis, characteristic reactivity, and their expanding applications in medicinal chemistry and materials science. Detailed experimental protocols and mechanistic visualizations are provided to offer researchers, scientists, and drug development professionals a practical and comprehensive resource for leveraging these compounds in their work.

Introduction to Substituted Triphenylsilanes

Triphenylsilane, (C₆H₅)₃SiH, serves as the parent compound for a vast family of organosilicon derivatives. Its core structure consists of a central silicon atom bonded to three phenyl rings and a hydrogen atom. The true versatility of this class of compounds is realized through the introduction of substituents, which can dramatically alter the molecule's properties. These substitutions can occur at the para, meta, or ortho positions of the phenyl rings or by replacing the hydride with another functional group. This modification capability makes substituted triphenylsilanes valuable as protecting groups, intermediates in organic synthesis, and as functional components in advanced materials.[1][2]

Synthetic Methodologies

The preparation of substituted triphenylsilanes can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the nature of the functional group to be introduced.

2.1 Synthesis via Organometallic Reagents

A primary and widely used method involves the reaction of a silicon halide, typically chlorotriphenylsilane, with an organometallic reagent such as a Grignard or organolithium species. This approach is particularly effective for introducing alkyl or aryl groups.

-

Mechanism: The nucleophilic carbon of the organometallic reagent attacks the electrophilic silicon center, displacing the chloride leaving group. This reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

2.2 Hydrosilylation

Hydrosilylation involves the addition of a Si-H bond across a double or triple bond, a reaction often catalyzed by transition metals like platinum or rhodium complexes.[3] This method is ideal for creating alkyl-substituted triphenylsilanes from the corresponding alkenes.

2.3 Functional Group Interconversion

Existing substituted triphenylsilanes can be further modified. For instance, a nitro-substituted triphenylsilane can be reduced to the corresponding aniline derivative, which can then undergo a wide range of further chemical transformations.

Below is a generalized workflow for the synthesis of a para-substituted triphenylsilane using an organometallic approach.

Caption: General workflow for the synthesis of a substituted triphenylsilane.

Experimental Protocol: Synthesis of (4-Methoxyphenyl)diphenylsilane

This protocol details a representative synthesis using a Grignard reagent.

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction. Once initiated, add the remaining 4-bromoanisole solution dropwise and reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

Reaction with Chlorodiphenylsilane: Cool the Grignard solution to 0 °C. In a separate flask, prepare a solution of chlorodiphenylsilane (1.1 eq) in anhydrous THF. Add the chlorodiphenylsilane solution dropwise to the cooled Grignard reagent.

-

Workup and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (4-methoxyphenyl)diphenylsilane.

Reactivity and Mechanistic Considerations

The reactivity of substituted triphenylsilanes is dominated by reactions at the silicon center. Nucleophilic substitution at silicon is a key transformation for this class of compounds.[4]

3.1 Nucleophilic Substitution at Silicon (Sₙ2@Si)

Unlike carbon, which undergoes Sₙ2 reactions via a five-coordinate transition state, the larger silicon atom can accommodate a five-coordinate intermediate, often a trigonal bipyramidal structure.[5][6] The reaction can proceed through different mechanistic pathways, leading to either retention or inversion of configuration at the silicon center.[7] The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent.[7]

The general mechanism involves the attack of a nucleophile on the silicon atom, forming a pentacoordinate intermediate. This intermediate can then undergo pseudorotation before the leaving group is expelled.[7]

Caption: Simplified mechanism of nucleophilic substitution at silicon.

3.2 Influence of Substituents

The electronic nature of the substituents on the phenyl rings plays a crucial role in modulating the reactivity of the silicon center.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack.

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -N(CH₃)₂ decrease the electrophilicity of the silicon center, potentially slowing down nucleophilic substitution reactions.

Spectroscopic and Structural Characterization

The characterization of substituted triphenylsilanes relies on a combination of standard spectroscopic techniques.[8]

-

NMR Spectroscopy:

-

¹H NMR: Provides information about the protons on the phenyl rings and any alkyl substituents.

-

¹³C NMR: Shows the carbon skeleton of the molecule.

-

²⁹Si NMR: Directly probes the silicon environment and is highly sensitive to the nature of the substituents.

-

-

Infrared (IR) Spectroscopy: Characteristic Si-C and Si-H stretching and bending vibrations can be observed.[9][10] The Si-H stretch is typically a strong, sharp band in the 2080-2280 cm⁻¹ region.[9]

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern.

-

X-ray Crystallography: Provides definitive structural information, including bond lengths and angles, for crystalline compounds.

Table 1: Representative Spectroscopic Data

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | ²⁹Si NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| Triphenylsilane | 7.20-7.60 (m, 15H), 5.80 (s, 1H) | 135.5, 134.0, 129.8, 128.0 | -18.2 | 3068 (Ar C-H), 2115 (Si-H) |

| Tris(4-methylphenyl)silane | 7.40 (d, 6H), 7.20 (d, 6H), 5.70 (s, 1H), 2.35 (s, 9H) | 140.0, 136.0, 130.8, 129.0, 21.5 | -19.5 | 3045 (Ar C-H), 2110 (Si-H) |

| Tris(4-methoxyphenyl)silane | 7.45 (d, 6H), 6.90 (d, 6H), 5.65 (s, 1H), 3.80 (s, 9H) | 161.0, 137.0, 125.0, 114.0, 55.2 | -21.0 | 3050 (Ar C-H), 2105 (Si-H) |

Applications in Modern Research

The tunable nature of substituted triphenylsilanes has led to their application in diverse scientific fields.

5.1 Medicinal Chemistry and Drug Development

In drug discovery, the triphenylsilyl group and its derivatives are valuable tools.

-

Protecting Groups: The triphenylsilyl (TPS) group is used to protect alcohols.[11] Its steric bulk and stability to acidic conditions make it advantageous over smaller silyl ethers like TMS or TBDMS.[11] The TPS group is typically removed under fluoride-mediated conditions (e.g., using TBAF).[12][13]

-

Bioactive Scaffolds: The triphenylsilane framework can serve as a three-dimensional scaffold for the development of new therapeutic agents. The phenyl rings can be functionalized to interact with biological targets. The introduction of a silicon atom can also modulate the pharmacokinetic properties of a drug candidate, such as its lipophilicity and metabolic stability.

Experimental Protocol: Protection of a Primary Alcohol with Triphenylsilane

-

Reaction Setup: To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (2.5 eq).

-

Addition of Silylating Agent: Slowly add a solution of chlorotriphenylsilane (1.2 eq) in anhydrous DCM.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Workup and Purification: Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to afford the triphenylsilyl ether.

5.2 Materials Science

The rigid, well-defined structure of the triphenylsilyl group makes it a useful building block in materials science.[1]

-

Polymers and Dendrimers: Substituted triphenylsilanes can be incorporated into polymer backbones or as peripheral groups on dendrimers to impart specific properties, such as thermal stability, altered solubility, or unique photophysical characteristics.

-

Organic Electronics: Triphenylsilane derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic devices, where they can function as host materials, charge-transporting layers, or as components to improve device stability and performance.

Conclusion and Future Outlook

Substituted triphenylsilanes are a mature yet continually evolving class of compounds. Their synthetic accessibility and the ease with which their properties can be tuned ensure their continued relevance. Future research is likely to focus on the development of novel catalytic systems for their synthesis, the exploration of their applications in asymmetric catalysis, and the design of new functional materials with tailored optoelectronic properties. In medicinal chemistry, the strategic incorporation of substituted triphenylsilyl moieties will continue to be a valuable strategy for lead optimization and the development of next-generation therapeutics.

References

- Vertex AI Search.

- Chemistry LibreTexts. (2022). 4.

- Rzepa, H. (2016). An alternative mechanism for nucleophilic substitution at silicon using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog.

- National Institutes of Health. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-.

- ACS Publications. Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes. The Journal of Organic Chemistry.

- PubMed. Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- Vanderbilt University. Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes.

- ResearchGate. Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier.

- Gelest, Inc.

- ACS Publications. Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. The Journal of Organic Chemistry.

- PubMed. (2000). Triphenylsilyl as a protecting group in the synthesis of 1, 12-heterodisubstituted p-carboranes.

- ResearchGate.

- Elsevier. Organosilicon Compounds - 1st Edition.

- MSU Chemistry. Triphenylsilane.

- ResearchGate. (PDF) Infrared Analysis of Organosilicon Compounds.

- MDPI. (2021).

- Sigma-Aldrich. Triphenylsilanethiol 98 14606-42-9.

- Thermo Scientific Chemicals. Triphenylsilane, 97% 10 g | Buy Online.

- Ningbo Inno Pharmchem Co., Ltd.

- Sigma-Aldrich. Triphenylsilane 97 789-25-3.

- INNO Specialty Chemicals. Triphenylsilane: The Key to Unlocking Efficient Chemical Reactions.

- Organic Chemistry Portal. Triphenylsilane.

- Journal of the American Chemical Society. The Piperidine-catalyzed Reaction of Triphenylsilane with Some Hydroxy Compounds.

- Thermo Fisher Scientific. A Review of Organosilanes in Organic Chemistry.

- BenchChem. potential applications of substituted anilines in medicinal chemistry.

- PubMed. (2010). Synthesis and structures of substituted triphenyl(phenylimino)phosphoranes.

- ResearchGate. (2018). (PDF) Utilisation of click chemistry in medicinal chemistry. Applications to the synthesis of new bioactive triarylmethanes.

- Sigma-Aldrich. Triphenylsilane 97 789-25-3.

- MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

- ResearchGate. (2025). Synthesis and Analysis of Triphenylamine: A Review | Request PDF.

- PubMed. (2021).

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An alternative mechanism for nucleophilic substitution at silicon using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. Organosilicon Compounds - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 9. gelest.com [gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Triphenylsilyl as a protecting group in the synthesis of 1, 12-heterodisubstituted p-carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical History of Aryltriphenylsilanes

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Position of Aryltriphenylsilanes in Modern Chemistry

Aryltriphenylsilanes, a class of organosilicon compounds characterized by a central silicon atom bonded to three phenyl groups and a fourth, variable aryl substituent, hold a significant position in contemporary chemical science. Their unique structural, electronic, and physiological properties have rendered them invaluable in fields ranging from materials science to medicinal chemistry. The triphenylsilyl moiety imparts desirable characteristics such as thermal stability, hydrophobicity, and, in a biological context, can act as a bioisostere to influence the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive exploration of the discovery and historical development of aryltriphenylsilanes, tracing their origins from the dawn of organosilicon chemistry to the refinement of their synthesis, offering field-proven insights for today's researchers.

The Dawn of Organosilicon Chemistry: Setting the Stage

The story of aryltriphenylsilanes is intrinsically linked to the broader history of organosilicon chemistry. The journey commenced in 1863 when French chemists Charles Friedel and James Crafts reported the synthesis of the first organosilicon compound, tetraethylsilane, by reacting silicon tetrachloride with diethylzinc.[1][2] This seminal work demonstrated that stable carbon-silicon bonds could be formed, opening a new frontier in chemical synthesis.[1][2]

In the ensuing years, other pioneers expanded on this discovery. In 1872, Albert Ladenburg prepared a silane with silicon functional groups using diethylzinc, ethyl orthosilicate, and sodium.[2] Just two years later, he synthesized the first arylsilane, phenyltrichlorosilane, by heating mercury diphenyl with silicon tetrachloride in a sealed tube.[2] A significant milestone was achieved in 1885 by A. Polis, who prepared tetraphenylsilane, a tetra-arylsilane, utilizing a sodium-based condensation method analogous to the Wurtz reaction.[2] These early endeavors, while groundbreaking, were often hampered by harsh reaction conditions and limited yields.

The Kipping Revolution: The Advent of Grignard Reagents in Arylsilane Synthesis

The turn of the 20th century marked a paradigm shift in organosilicon chemistry, largely due to the exhaustive and meticulous work of English chemist Frederic Stanley Kipping.[1][3] From 1898 to 1944, Kipping published a remarkable series of 57 papers that laid the foundation for modern organosilicon chemistry.[2][3] His most profound contribution was the application of the newly discovered Grignard reagents for the synthesis of a wide array of alkyl- and arylsilanes.[3][4] This methodology offered a more versatile and efficient route to these compounds compared to the earlier organozinc and sodium-based methods.

Kipping's work with phenylmagnesium bromide and silicon tetrachloride was instrumental in the preparation of various phenyl-substituted silanes.[4] The reaction of a Grignard reagent with silicon tetrachloride proceeds in a stepwise manner, allowing for the synthesis of mono-, di-, tri-, and tetra-substituted silanes.[5] This controllable reactivity was key to the eventual synthesis of aryltriphenylsilanes. Although Kipping's primary focus was on the synthesis of what he termed "silicones," his fundamental studies on the reactions of Grignard reagents with silicon halides were the bedrock upon which the synthesis of aryltriphenylsilanes was built.[3] He also coined the term "silicone" in 1904.[3]

Early Synthetic Methodologies: The Grignard and Wurtz-Fittig Reactions

The two primary methods that dominated the early synthesis of aryltriphenylsilanes and related compounds were the Grignard reaction and the Wurtz-Fittig reaction.

The Grignard Reaction: A Versatile Tool for C-Si Bond Formation

The Grignard reaction rapidly became the method of choice for forming carbon-silicon bonds in a laboratory setting.[4][5] The general approach for synthesizing a tetra-substituted arylsilane involves the reaction of an arylmagnesium halide with a silicon halide, typically silicon tetrachloride.

Reaction Scheme:

To synthesize an aryltriphenylsilane where one aryl group differs from the other three, a stepwise approach is necessary. This involves the use of a partially substituted chlorosilane, such as triphenylsilyl chloride, as the starting material.

Reaction Scheme:

The versatility of the Grignard reaction lies in its tolerance of a wide range of aryl groups, allowing for the synthesis of a diverse library of aryltriphenylsilanes.

The Wurtz-Fittig Reaction: An Early but Less Efficient Route

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, involves the coupling of an aryl halide and an alkyl or another aryl halide in the presence of sodium metal.[6][7][8] This method was employed in the early days of organosilicon chemistry for the synthesis of arylsilanes.[2][9]

Reaction Scheme:

While historically significant, the Wurtz-Fittig reaction is often plagued by side reactions, including homo-coupling of the aryl halides, which leads to lower yields and a more complex mixture of products.[7][9] Consequently, the Grignard reaction became the more prevalent method for the controlled synthesis of aryltriphenylsilanes.

Experimental Protocol: Synthesis of Triphenyl(p-tolyl)silane via the Grignard Reaction

This protocol provides a representative example of the synthesis of an aryltriphenylsilane using the Grignard reaction. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Objective: To synthesize triphenyl(p-tolyl)silane from p-bromotoluene and triphenylsilyl chloride.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

p-Bromotoluene

-

Triphenylsilyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

-

Dichloromethane

Instrumentation:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent:

-

A 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried to remove any adsorbed moisture. Causality: Grignard reagents are highly sensitive to moisture and will be quenched by water. Flame-drying ensures an anhydrous environment.

-

Magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine are placed in the flask. The flask is gently warmed until violet iodine vapors are observed. Causality: The iodine helps to activate the surface of the magnesium by removing the passivating oxide layer.

-

A solution of p-bromotoluene (8.55 g, 50 mmol) in 50 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small portion of the p-bromotoluene solution (approx. 5 mL) is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gentle warming may be required.

-

The remaining p-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux. Causality: A slow, controlled addition prevents a runaway reaction and ensures efficient formation of the Grignard reagent.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with Triphenylsilyl Chloride:

-

A solution of triphenylsilyl chloride (11.8 g, 40 mmol) in 50 mL of anhydrous diethyl ether is prepared.

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

The triphenylsilyl chloride solution is added dropwise to the cooled Grignard reagent with vigorous stirring. Causality: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and minimize side reactions.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of 50 mL of a saturated aqueous ammonium chloride solution. Causality: Ammonium chloride is a mild acid that effectively quenches the reaction and hydrolyzes any remaining Grignard reagent without causing significant side reactions.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude solid is purified by recrystallization from a hexane/dichloromethane solvent system to yield pure triphenyl(p-tolyl)silane.

-

-

Characterization:

-

The identity and purity of the product are confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.

-

Data Presentation: Physicochemical Properties of Selected Aryltriphenylsilanes

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Triphenylsilane | C18H16Si | 260.41 | 43-47 | 378 |

| Tetraphenylsilane | C24H20Si | 336.51 | 233-237 | 530 |

| Triphenyl(p-tolyl)silane | C25H22Si | 350.53 | 125-128 | N/A |

| (4-Biphenylyl)triphenylsilane | C30H24Si | 412.60 | 163-165 | N/A |

Visualization of Synthetic Workflow

Caption: Grignard-based synthesis of aryltriphenylsilanes.

Evolution of Synthetic Methods and Future Outlook

While the Grignard and Wurtz-Fittig reactions were foundational, the synthesis of aryltriphenylsilanes has evolved significantly. Modern methods often employ transition metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, which offer greater functional group tolerance and milder reaction conditions. The direct arylation of triphenylsilane via C-H activation is another area of active research, promising a more atom-economical approach.

The historical journey of aryltriphenylsilanes, from their conceptual origins in the 19th century to their sophisticated synthesis today, is a testament to the relentless progress of chemical science. As our understanding of the unique properties of these compounds deepens, their application in drug discovery, organic electronics, and materials science is poised for continued expansion, building on the rich legacy of their discovery and development.

References

- 1. Organosilicon development history [sbfchem.com]

- 2. A brief history of the development of the silicone industry_Shanghai Rich Chemical New Material Co., Ltd [richsilicone.com]

- 3. researchgate.net [researchgate.net]

- 4. gelest.com [gelest.com]

- 5. scienceinfo.com [scienceinfo.com]

- 6. SATHEE: Chemistry Wurtz Fittig Reaction [satheeneet.iitk.ac.in]

- 7. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wurtz-Fittig Reaction - GeeksforGeeks [geeksforgeeks.org]

- 9. Wurtz fittig reaction, Mechanism and Examples- Unacademy [unacademy.com]